2-Methylazetidine
Overview
Description
2-Methylazetidine is a type of azetidine, a four-membered nitrogen-containing ring, which is of interest in synthetic organic chemistry due to its presence in biologically active compounds and potential use in pharmaceuticals. The synthesis of azetidines and their derivatives, including 2-methylazetidine, has been explored through various methods, demonstrating the versatility and importance of these compounds in chemical synthesis .
Synthesis Analysis
The synthesis of (S)-2-methylazetidine has been achieved through two scalable syntheses, both yielding the product as a bench-stable, crystalline (R)-(-)-CSA salt. One method involves the in situ generation and cyclization of a 1,3-bis-triflate to form the azetidine ring, while the other uses chemoselective reduction of N-Boc azetidine-2-carboxylic acid. These methods provide good overall yields and high enantiomeric excess, demonstrating the feasibility of large-scale production .
Molecular Structure Analysis
Azetidines, such as 2-methylazetidine, are characterized by their strained four-membered ring structure. This strain can influence their reactivity and stability, making them interesting targets for synthesis. The molecular structure of azetidines is also important for their biological activity, as small changes can significantly impact their interaction with biological targets .
Chemical Reactions Analysis
Azetidines, including 2-methylazetidine, can undergo various chemical reactions due to their strained ring system and the presence of a reactive nitrogen atom. For example, 2-(dichloromethylene)azetidines, a class of stable strained cyclic enamines, have been synthesized and shown to react smoothly with electrophilic reagents, leading to products like pyrrolidin-3-ones . Additionally, 2-methyleneazetidines have been used in [3+2]-cycloaddition reactions with azides to form beta-lactam derivatives, highlighting the synthetic utility of azetidine derivatives in constructing complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methylazetidine and related azetidine derivatives are influenced by their four-membered ring structure. The synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, illustrates the manipulation of azetidine's physical properties through functional group modification. The resulting compound has practical yield and is proposed to have a cis configuration based on previous studies . The physical properties, such as stability and crystallinity, are also important for the practical application and handling of these compounds, as seen in the synthesis of (S)-2-methylazetidine .
Scientific Research Applications
Synthesis of Polyhydroxylated Azetidine Iminosugars
2-Methylazetidine derivatives have been synthesized from d-glucose and tested for glycosidase inhibitory activity. Notably, N-methylated compounds showed significant inhibitory activity against amyloglucosidase from Aspergillus niger in the micro molar range (Lawande et al., 2015).
Development of Novel Isomeric Analogs
The synthesis of 2-carboxy-4-methylazetidine, a novel isomeric analog of dl-proline, demonstrates the versatility of azetidine derivatives in creating structurally unique compounds. This synthesis involves the reaction of α,β-dibromo carbonyl ester with benzylamine, leading to various novel compounds (Soriano et al., 1980).
Scalable Synthesis Approaches
Research has focused on developing scalable syntheses of (S)-2-methylazetidine, indicating its importance in various applications. Two distinct routes have been reported, both achieving good overall yields and high enantiomeric excess, crucial for large-scale production (Dowling et al., 2016).
Mass Spectra Analysis
The mass spectra of various azetidine derivatives, including 2-methylazetidine, have been studied. This research provides valuable insights into the fragmentation patterns and structural analysis of these compounds, essential for further applications in scientific research (Kostyanovsky et al., 1972).
Synthesis of Diverse Azetidine Derivatives
The synthesis of 1-alkyl-2-methylazetidin-3-ones and related compounds demonstrates the chemical versatility of 2-methylazetidine. These syntheses contribute to the expanding library of azetidine-based compounds with potential applications in various fields (Salgado et al., 2003).
Exploration of Stereoisomers in Antibacterial Agents
The study of 7-azetidinylquinolones, which include 7-(3-amino-2-methyl-1-azetidinyl) derivatives, shows the importance of azetidine isomers in developing potent antibacterial agents. These studies highlight the significance of chirality and stereochemistry in enhancing antibacterial activity (Frigola et al., 1995).
Glycosidase Inhibitory Activity and Molecular Docking
Further exploration of polyhydroxylated azetidine iminosugars, including the synthesis of various derivatives, has been conducted. These compounds exhibit significant glycosidase inhibitory activity, with some being more potent than standard inhibitors. Molecular docking studies support these findings (Lawande et al., 2017).
Safety And Hazards
2-Methylazetidine should be handled in accordance with good industrial hygiene and safety practice . It is recommended to ensure adequate ventilation and set up emergency exits and the risk-elimination area . Eye and face protection should be worn, such as tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) .
Future Directions
properties
IUPAC Name |
2-methylazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-4-2-3-5-4/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBWPRNUXWYLRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336393, DTXSID70903791 | |
Record name | 2-Methylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_4542 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70903791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylazetidine | |
CAS RN |
19812-49-8 | |
Record name | 2-Methylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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